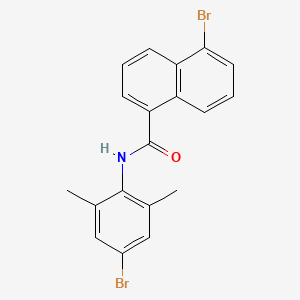
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine atoms and a naphthalene ring, making it a significant molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide typically involves the following steps:
Amidation: The formation of the amide bond between the naphthalene carboxylic acid and the amine group of 4-bromo-2,6-dimethylaniline.
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of such aromatic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the naphthalene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-N,N-dimethylbenzamide: Another aromatic amide with similar structural features.
2-bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate: A compound with comparable bromine substitution patterns.
Uniqueness
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C19H15Br2NO |
|---|---|
Poids moléculaire |
433.1 g/mol |
Nom IUPAC |
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15Br2NO/c1-11-9-13(20)10-12(2)18(11)22-19(23)16-7-3-6-15-14(16)5-4-8-17(15)21/h3-10H,1-2H3,(H,22,23) |
Clé InChI |
WHNFEJGCIRVIBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC3=C2C=CC=C3Br)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)
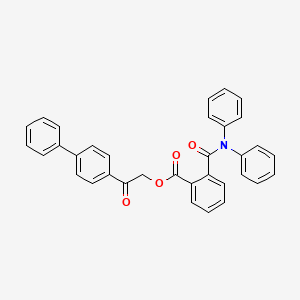

![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
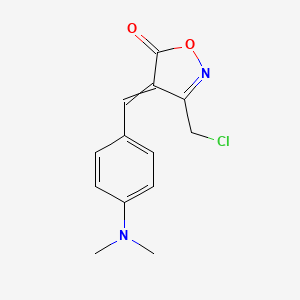
![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
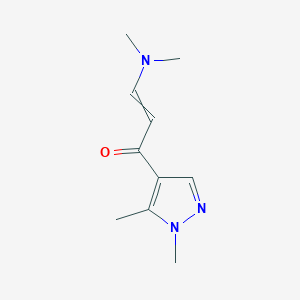
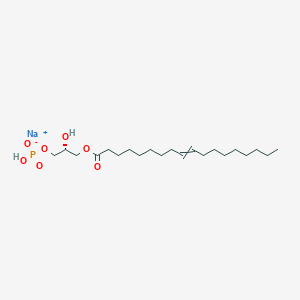
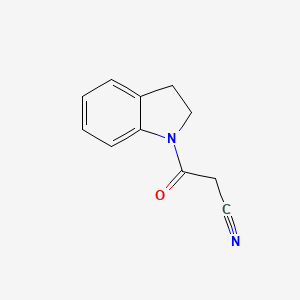
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
